molecular formula C9H11N3S B13323287 4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13323287
M. Wt: 193.27 g/mol
InChI Key: ALYIMWVWNPCVGT-UHFFFAOYSA-N
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Description

4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position and a thiophen-2-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used to form the pyrazole ring.

    Substitution at the 1-Position: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Methylation at the 4-Position: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

4-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-7-5-12(11-9(7)10)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11)

InChI Key

ALYIMWVWNPCVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=CS2

Origin of Product

United States

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